

Azacrin: A Technical Overview of its Discovery, History, and Antimalarial Properties

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Compound of Interest

Compound Name: Azacrin

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Abstract

Azacrin, a pyridoquinoline derivative, emerged in the mid-20th century as a promising synthetic antimalarial agent. This document provides a comprehensive technical guide to the discovery, history, and foundational scientific data related to **Azacrin**. It includes a summary of its early clinical evaluation, details of experimental protocols, and an exploration of its likely mechanism of action based on related compounds. All quantitative data is presented in structured tables, and key conceptual frameworks are visualized through diagrams to facilitate a deeper understanding of this compound's scientific journey.

Discovery and History

The development of **Azacrin** can be traced to the post-World War II era, a period of intensive research into synthetic antimalarial compounds to address the limitations of existing therapies like quinine and the emergence of drug-resistant malaria.

Edeson's seminal paper, "The Treatment of Acute Malaria with **Azacrin**," published in the Annals of Tropical Medicine and Parasitology, detailed the first clinical trials of the drug in patients with acute malaria.^[1] This study laid the groundwork for understanding **Azacrin**'s potential as a schizonticidal agent, effective against the asexual blood stages of the malaria parasite.^[1] The research was prompted by promising laboratory tests that demonstrated good

schizonticidal activity and low toxicity in animal models, specifically against *Plasmodium gallinaceum* in chicks and *P. berghei* in mice.[\[1\]](#)

The initial human trials were conducted at the District Hospital in Tampin, Malaya, and involved 78 patients with acute malaria.[\[1\]](#) The findings from this study provided the first quantitative data on **Azocrin**'s efficacy in a clinical setting.

Chemical Properties

A summary of the key chemical identifiers and properties of **Azocrin** is provided in the table below.

Property	Value
IUPAC Name	4-N-(7-chloro-2-methoxybenzo[b] [2] [3]naphthyridin-10-yl)-1-N,1-N-diethylpentane- 1,4-diamine;hydrochloride
Molecular Formula	C ₂₂ H ₃₀ Cl ₂ N ₄ O
Molecular Weight	437.4 g/mol
CAS Number	34957-04-5
Synonyms	Azocrin, 2-Methoxy-7-chloro-10-(4- (diethylamino-1-methyl)butylamino)pyrido(3,2- b)quinoline

Data sourced from PubChem CID 193196.[\[4\]](#)

Experimental Protocols

Early Clinical Trial Protocol (Edeson, 1954)

The pioneering clinical evaluation of **Azocrin** followed a structured protocol to assess its efficacy and safety in patients with acute malaria.

Patient Population:

- 78 Asian patients admitted to the District Hospital in Tampin, Malaya, with acute malaria.[\[1\]](#)

Drug Formulation and Administration:

- **Azocrin** was supplied as 100 mg tablets of the salt (equivalent to 84.5 mg of the base).[1]
- Tablets were noted to be yellow, bitter, and resembled mepacrine tablets.[1]
- Various dosage regimens were tested to determine the optimal therapeutic course.[1]

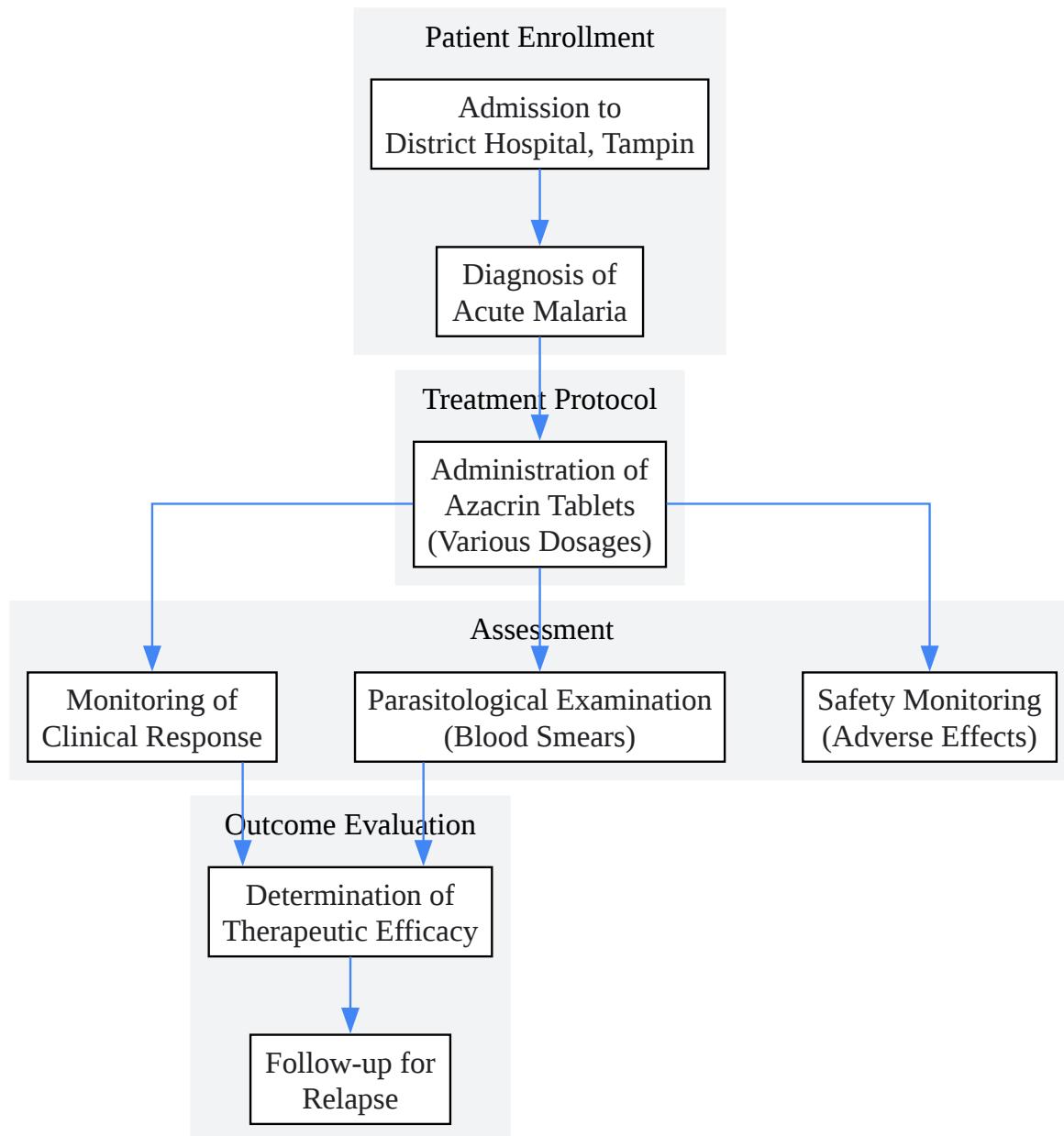
Efficacy Assessment:

- The primary outcome was the clinical and parasitological response, specifically the clearance of asexual Plasmodium parasites from peripheral blood smears.[1]
- Follow-up examinations were conducted to monitor for relapses.[1]

Safety Assessment:

- Patients were monitored for any adverse effects, with a particular focus on nausea, abdominal pain, and vomiting, which had been observed in a previous field trial with a single high dose.[1]

The workflow for this early clinical trial can be visualized as follows:



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Early Clinical Trial Workflow for **Azacrin**.

Quantitative Data

Clinical Efficacy of Azacrin in Acute Falciparum Malaria

The 1954 study by J.F.B. Edeson provided the following quantitative outcomes for different treatment regimens in patients with acute *Plasmodium falciparum* malaria.

Treatment Regimen	Number of Patients	Treatment Failures	Relapses (within 16 days)
0.6 g single dose	27	1	3
0.6 g on day 1, 0.3 g on days 2 & 3	12	0	0

Data extracted from Edeson, J.F.B. (1954). The Treatment of Acute Malaria with **Azocrin**.[\[1\]](#)

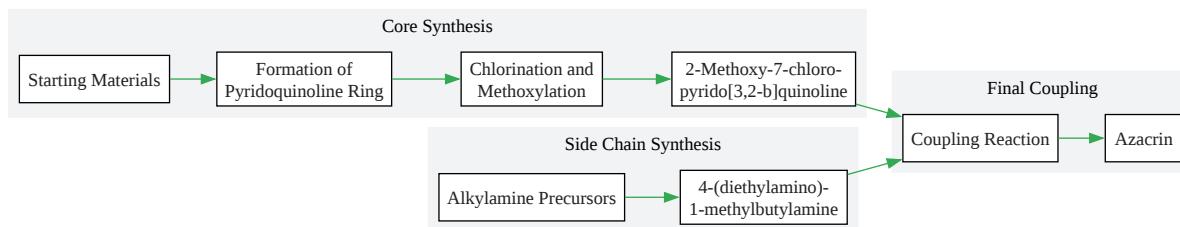
These results indicated that a single-dose treatment was not consistently reliable, whereas a three-day course demonstrated a satisfactory clinical and parasitological response with no immediate failures or relapses.[\[1\]](#)

Synthesis

While a detailed, step-by-step synthesis protocol from the original manufacturers is not publicly available, the synthesis of the core pyridoquinoline and related acridine structures generally involves multi-step chemical reactions. The synthesis of the closely related antimalarial drug chloroquine, which shares the 7-chloroquinoline core, typically starts from 4,7-dichloroquinoline.

A plausible generalized synthetic pathway for **Azocrin** would involve the synthesis of the 2-methoxy-7-chloro-pyrido[3,2-b]quinoline core, followed by the coupling with the side chain, 4-(diethylamino)-1-methylbutylamine.

The following diagram illustrates a conceptual synthetic pathway.



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Conceptual Synthetic Pathway for **Azacrin**.

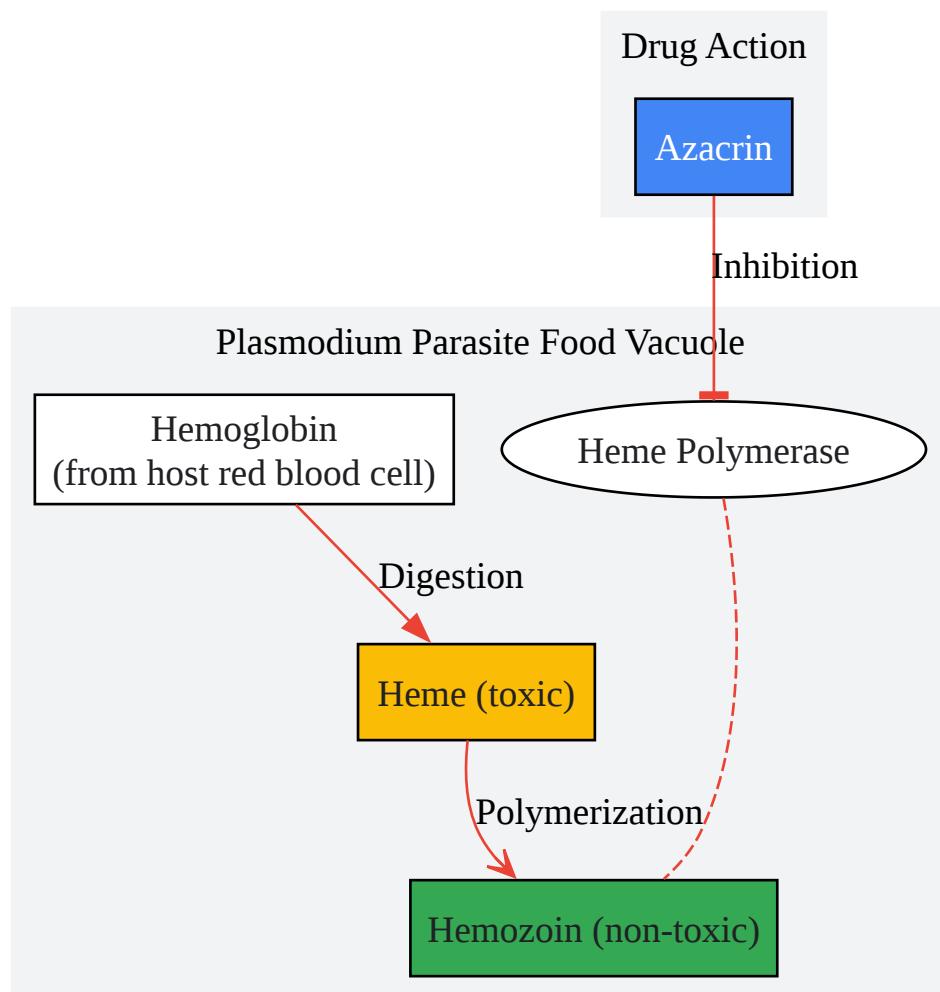
Mechanism of Action

The precise molecular mechanism of action for **Azacrin** has not been extensively elucidated in dedicated studies. However, based on its structural similarity to other acridine and quinoline-based antimalarials like mepacrine and chloroquine, a likely mechanism can be inferred.

These classes of compounds are known to interfere with the detoxification of heme in the malaria parasite. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble, crystalline substance called hemozoin.

Acridine and quinoline antimalarials are thought to accumulate in the parasite's acidic food vacuole and inhibit this polymerization process. The accumulation of free heme leads to oxidative stress and damage to parasite membranes, ultimately causing its death.

The proposed signaling pathway for this mechanism is depicted below.



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Proposed Mechanism of Action for **Azacrin**.

Conclusion

Azacrin represents an important chapter in the history of antimalarial drug development. The early clinical studies demonstrated its efficacy as a schizonticidal agent, although it was ultimately superseded by other compounds. The information presented in this guide provides a foundational understanding of **Azacrin** for researchers interested in the history of medicinal chemistry, the development of antimalarial drugs, and the study of quinoline and acridine-based compounds. Further research would be beneficial to fully elucidate its specific synthetic pathways and molecular mechanisms of action.

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